(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by its unique structure, which includes a difluorinated pyrrolidin-2-yl group and a pyrrolidin-1-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as difluoropyrrolidine and pyrrolidine derivatives.
Reaction Conditions: : The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: : Catalysts such as palladium or nickel complexes may be employed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or other positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidines, reduced pyrrolidines, and substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: : The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: : Research is ongoing to explore its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: : It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidin-1-yl[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)pyrrolidin-2-yl]methanone: : This compound is structurally similar but has a different substituent on the pyrrolidine ring.
4,4-Difluoropyrrolidin-2-yl(pyridin-1-yl)methanone: : This compound has a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and biological activities.
The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHBOYCPGVQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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